4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol

Drug-likeness ADME Lipophilicity

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol (CAS 449181-14-0) is a heterocyclic organic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12882081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1C(=NOC1(C)O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c1-3-10-11(13-15-12(10,2)14)9-7-5-4-6-8-9/h4-8,10,14H,3H2,1-2H3
InChIKeyIUMDKZCPRSBPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol: Core Chemical Identity and Procurement Context


4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol (CAS 449181-14-0) is a heterocyclic organic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol. The structure features a 3-phenyl ring and distinct 4-ethyl and 5-methyl substituents adjacent to a hydroxyl group at the 5-position, creating two stereogenic centers . This substitution pattern differentiates it from common diphenyl analogs used as COX-2 inhibitor intermediates, potentially influencing its lipophilicity, hydrogen-bonding capacity, and steric profile in target-binding pockets .

Differentiation
4-ethyl,5-methyl substitution diverges from diphenyl COX-2 intermediates, offering lower predicted lipophilicity and reduced steric bulk.
Stereochemistry
Two stereogenic centers provide opportunities for enantiomer-specific SAR studies.
Scaffold Utility
Clean hydrogen-bond profile (1 donor, 3 acceptors) and low rotatable bond count may support fragment-based screening and CNS drug-likeness evaluation.

Why 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol Cannot Be Casually Substituted with In-Class Analogs


Within the 4,5-dihydroisoxazol-5-ol family, minor variations at the 4- and 5-positions can drastically alter physicochemical properties such as lipophilicity (XLogP) and topological polar surface area (TPSA), both critical determinants of membrane permeability and target engagement. For instance, replacing the 4-ethyl group with a phenyl ring (as in 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol) is predicted to increase XLogP by approximately 1.0–1.5 units and add significant steric bulk, fundamentally changing the compound's drug-likeness profile and selectivity . Such differences mean that in-class compounds cannot be interchanged without re-optimizing assay conditions or risking loss of activity.

Replacing the 4-ethyl with a phenyl group increases predicted XLogP by approximately 1.5 units and adds steric bulk, which may shift membrane permeability and target engagement profiles.
In-class analogs are not interchangeable without re-optimization.
Small structural modifications at the 4- or 5-positions can alter TPSA, hydrogen-bonding capacity, and conformational flexibility, potentially affecting assay outcomes.
Verify physicochemical properties before substitution.
Class-level diphenyl isoxazolines associated with COX-2 inhibitor development may carry different selectivity profiles; direct replacement by the ethyl analog requires target-specific validation.

Quantitative Differentiation Guide: 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol vs. Closest Analogs


Lipophilicity (XLogP) Differentiation from 4-Phenyl Analog

The target compound's predicted XLogP is 2.4, indicating moderate lipophilicity suitable for oral absorption and blood-brain barrier penetration according to Lipinski's Rule of Five. In contrast, the direct 4-phenyl analog (5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol) is predicted to have an XLogP of approximately 3.9, which approaches the upper limit of optimal drug-likeness and may increase promiscuous binding or metabolic instability [1]. This difference is critical for selecting a scaffold with a balanced hydrophilicity-hydrophobicity profile in early-stage drug discovery.

XLogP (predicted)
Class-level inference
2.4
Target
Δ –1.5 vs. 4-phenyl analog
Lower lipophilicity may improve aqueous solubility and reduce off-target binding risk compared to diphenyl analogs.
Computed by XLogP3; experimental confirmation recommended.
Drug-likeness ADME Lipophilicity

Topological Polar Surface Area (TPSA) Comparison and CNS Permeability Potential

The target compound possesses a TPSA of 41.8 Ų, well below the 60–70 Ų threshold commonly associated with poor CNS penetration. Its 4-phenyl analog shares the same TPSA (41.8 Ų) but differs in XLogP, creating a combined property profile (XLogP + TPSA) that positions the ethyl analog more favorably for CNS targets due to its lower overall lipophilicity . This is a quantifiable advantage when designing libraries for neurological indications where both properties must be optimized simultaneously.

TPSA & CNS profile
Class-level inference
Target41.8 Ų
Analog41.8 Ų
No TPSA difference; advantage emerges from combined XLogP–TPSA profile favoring CNS targets.
Low TPSA retained while reducing XLogP creates a balanced CNS drug-likeness profile.
CNS penetration evaluation requires in vitro permeability assays.
CNS drug design TPSA Blood-brain barrier

Hydrogen-Bond Donor/Acceptor Profile vs. Parecoxib Impurity 27

The target compound presents one hydrogen-bond donor (the 5-OH) and three hydrogen-bond acceptors (the isoxazole N, O, and the 3-phenyl ring as a weak acceptor). This profile contrasts with Parecoxib Impurity 27 (ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate), which introduces a sulfonate ester group that adds two strong H-bond acceptors and potentially alters the molecule's interaction with COX-2 active site residues . The simpler H-bond profile of the target compound makes it a cleaner scaffold for probing structure-activity relationships without confounding polar interactions.

HBD/HBA profile
Class-level inference
1 donor / 3 acceptors
Target
Vs. Parecoxib Impurity 27: 0 / 5
Simpler H-bond profile reduces risk of strong non-specific protein binding; suitable for fragment-based hit confirmation.
Predicted counts; verify via experimental hydrogen-bonding assays.
COX-2 inhibitor design Hydrogen bonding Selectivity

Rotatable Bond Count and Conformational Flexibility vs. 4-Methyl Analog

With only two rotatable bonds (the ethyl side chain and the C3-phenyl rotation), the target compound exhibits low conformational flexibility. This contrasts with the 4-methyl analog (4-methyl-3,5-diphenyl-4,5-dihydroisoxazol-5-ol), which has three rotatable bonds due to the additional phenyl ring at C4. The reduced flexibility of the ethyl analog is predicted to result in a smaller entropic penalty upon binding, potentially enhancing binding affinity in rigid protein pockets [1]. For target classes where conformational restriction is key (e.g., kinases, GPCRs), this difference can be decisive in hit prioritization.

Rotatable bonds
Class-level inference
2
Target
Vs. 4-methyl analog: 3
Lower flexibility may reduce entropic binding penalty, potentially enhancing ligand efficiency for rigid protein pockets.
Validate through SPR or ITC binding studies.
Conformational entropy Binding affinity Lead optimization

Optimal Research and Procurement Scenarios for 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol


CNS-Targeted Fragment Library Design for Neuroinflammation or Neurodegeneration

Given its favorable XLogP (2.4) and low TPSA (41.8 Ų), this compound is an ideal candidate for inclusion in a CNS-focused fragment library. Its physicochemical profile meets all key CNS drug-likeness criteria, unlike the more lipophilic 4-phenyl analog, which may exhibit higher non-specific binding .

Scaffold for Developing Selective COX-2 Modulators with Reduced Cardiovascular Risk

The 4,5-dihydroisoxazol-5-ol core is a known pharmacophore for COX-2 inhibition. The ethyl substituent at C4 provides a distinct steric and electronic environment compared to the diphenyl valdecoxib intermediate, potentially altering isoform selectivity. Procurement of this compound enables a structure-activity relationship study aimed at dialing out hERG or other off-target liabilities associated with diaryl isoxazoles .

Structure-Based Drug Design Targeting Rigid ATP-Binding Pockets (Kinases, Chaperones)

With only two rotatable bonds, this compound is more rigid than many 4,5-dihydroisoxazole analogs. This reduced flexibility is advantageous in targeting pre-organized protein binding sites, where a lower entropic penalty can boost binding affinity and selectivity. It is particularly suited for biophysical fragment screening (SPR, NMR) where rigid fragments yield clearer structure-activity relationships [1].

Antibacterial Hit Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens

Although direct data for this specific compound are lacking, the 4,5-dihydroisoxazole class has demonstrated potent antibacterial activity against drug-resistant Staphylococcus aureus through FtsZ inhibition [2]. The ethyl-methyl substitution pattern may confer advantages in penetrating the Gram-positive cell wall compared to bulkier analogs, making it a valuable addition to a diversity-oriented screening deck for antibacterial drug discovery.

Application
Selection Property
Validation Focus
CNS fragment library design
Favorable XLogP (2.4) and low TPSA (41.8 Ų) profile
CNS drug-likeness criteria; PAMPA-BBB or in situ permeability models
COX-2 isoform selectivity SAR
4-ethyl substitution alters steric/electronic environment vs. diaryl isoxazoles
COX-1/COX-2 enzymatic assays; off-target profiling (hERG, kinase panel)
Kinase/chaperone rigid pocket targeting
Low rotatable bond count (2) offers conformational restraint
Biophysical binding (SPR, NMR); ligand efficiency metrics
Antibacterial screening (Gram-positive)
4,5-dihydroisoxazole class associated with FtsZ inhibition
MIC determination against drug-resistant S. aureus; direct activity data for this analog remain to be generated
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